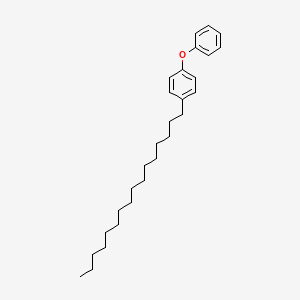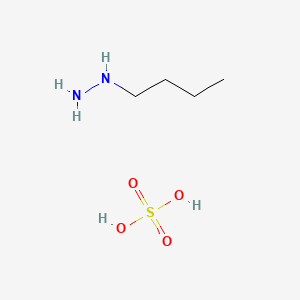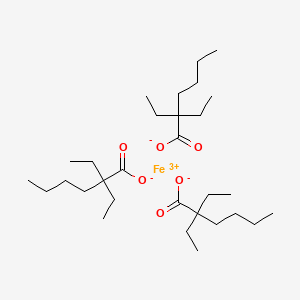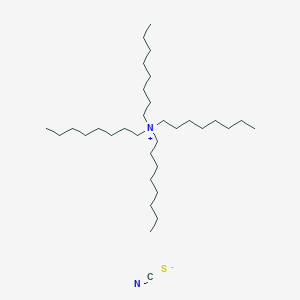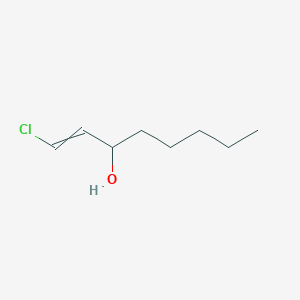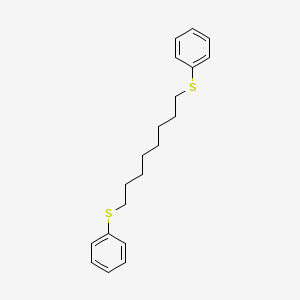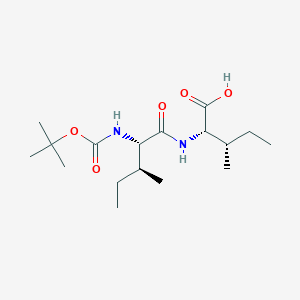
N-(tert-Butoxycarbonyl)-L-isoleucyl-L-isoleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-Butoxycarbonyl)-L-isoleucyl-L-isoleucine is a compound that belongs to the class of N-protected amino acids. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis. This compound is particularly significant in peptide synthesis and other organic reactions where protection of the amino group is necessary to prevent unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-isoleucyl-L-isoleucine typically involves the protection of the amino group of L-isoleucine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in an organic solvent like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds efficiently .
Análisis De Reacciones Químicas
Types of Reactions
N-(tert-Butoxycarbonyl)-L-isoleucyl-L-isoleucine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol are commonly used reagents for deprotection
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include the deprotected amino acid and substituted derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
N-(tert-Butoxycarbonyl)-L-isoleucyl-L-isoleucine has several applications in scientific research:
Mecanismo De Acción
The mechanism by which N-(tert-Butoxycarbonyl)-L-isoleucyl-L-isoleucine exerts its effects involves the protection of the amino group. The Boc group stabilizes the amino acid, preventing unwanted reactions during peptide synthesis. The deprotection process involves the cleavage of the Boc group, which is facilitated by acids or other deprotecting agents .
Comparación Con Compuestos Similares
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-alanine
- N-(tert-Butoxycarbonyl)-L-valine
- N-(tert-Butoxycarbonyl)-L-leucine
Uniqueness
N-(tert-Butoxycarbonyl)-L-isoleucyl-L-isoleucine is unique due to its specific structure, which includes two isoleucine residues. This structure provides distinct steric and electronic properties that can influence its reactivity and interactions in peptide synthesis compared to other Boc-protected amino acids .
Propiedades
Número CAS |
69541-98-6 |
|---|---|
Fórmula molecular |
C17H32N2O5 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
(2S,3S)-3-methyl-2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C17H32N2O5/c1-8-10(3)12(19-16(23)24-17(5,6)7)14(20)18-13(15(21)22)11(4)9-2/h10-13H,8-9H2,1-7H3,(H,18,20)(H,19,23)(H,21,22)/t10-,11-,12-,13-/m0/s1 |
Clave InChI |
ZDNBYYYNNROBLJ-CYDGBPFRSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14479190.png)
![2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol](/img/structure/B14479196.png)

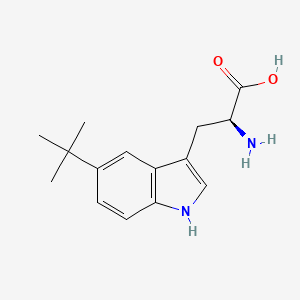
![calcium;[3-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B14479215.png)
